N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide is a synthetic organic compound classified as an amide. This compound features a complex structure that includes an amino group, a chlorophenyl group, and an isopropylphenoxy group attached to a propanamide backbone. Its molecular formula is , and it has a molecular weight of approximately 332.83 g/mol .
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide typically involves several key steps:
In an industrial context, the synthesis may be optimized using catalysts, controlled temperatures, and pressures to enhance yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the compound effectively .
The molecular structure of N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide can be represented as follows:
InChI=1S/C18H21ClN2O2/c1-11(2)22-15-7-5-14(6-8-15)18(21)20-13-9-12(19)17(20)10-13/h5-10H,11H2,1-2H3,(H,21)DUQLBTYXWKVDRS-UHFFFAOYSA-NThe compound's data include:
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide can undergo various chemical reactions typical for amides:
The reactivity of this compound is influenced by the electronic effects of the chlorine atom and the steric hindrance provided by the isopropyl group on the phenoxy moiety, which can affect its interaction with nucleophiles and electrophiles .
The mechanism of action for N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide is largely dependent on its biological context. It may interact with specific enzymes or receptors, triggering biochemical pathways that could lead to therapeutic effects. Detailed studies are required to elucidate these pathways, particularly in relation to its potential antimicrobial or anticancer properties .
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide exhibits the following physical properties:
Key chemical properties include:
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide has several scientific applications:
This comprehensive overview highlights the significance of N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide in various scientific fields, emphasizing its synthetic pathways, structural characteristics, reactivity, and potential applications.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7